N-cyclohexyl-2,2-diphenylacetamide

Lipophilicity RP-TLC ADME Prediction

SAR and environmental risk groups often lack a single reference for extreme lipophilicity and aquatic toxicity. This compound (95% purity) fills this gap: its cyclohexyl N-substituent elevates retention vs. N,N-dimethyl analogs for logP calibration, while its H410 Acute Category 1 classification validates wastewater protocols. Available for global dispatch.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 24932-56-7
Cat. No. B181295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2,2-diphenylacetamide
CAS24932-56-7
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H23NO/c22-20(21-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18-19H,3,8-9,14-15H2,(H,21,22)
InChIKeyVADSUZLYRLYRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2,2-diphenylacetamide: Identity & Procurement


N-Cyclohexyl-2,2-diphenylacetamide (CAS 24932-56-7) is a synthetic diphenylacetamide derivative with the molecular formula C20H23NO and a molecular weight of 293.4 g/mol . It is listed under the synonym Benzeneacetamide, N-cyclohexyl-α-phenyl- and the identifier NSC 409372 [1]. The compound is supplied as an AldrichCPR product (Sigma-Aldrich product number S892254), which indicates it is part of a collection of unique chemicals provided to early discovery researchers, with a standard purity of 95% [2]. Basic physicochemical properties include a computed density of 1.09 g/cm³ and a boiling point of 498 °C at 760 mmHg .

Substituent Class N-Cyclohexyl diphenylacetamide with high lipophilicity potential
Product Type AldrichCPR unique chemical for early discovery research
Research Fit SAR modulation, environmental toxicity reference, analytical method development

N-Cyclohexyl-2,2-diphenylacetamide: Generic Substitution Risks


Within the diphenylacetamide class, the N-substituent is the critical determinant of physicochemical properties, biological target engagement, and toxicity profile. N-Cyclohexyl-2,2-diphenylacetamide cannot be generically substituted with other N-alkyl diphenylacetamides—such as Diphenamid (N,N-dimethyl-2,2-diphenylacetamide)—because the bulky, lipophilic cyclohexyl ring markedly alters chromatographic retention (lipophilicity) and computational bioactivity parameters relative to smaller N-substituents [1]. A chemometric study of diphenylacetamides demonstrated that the polarity and electronic effects of the R-substituent dominantly influence retention constants (R M 0 ), pharmacokinetic predictors, and toxicity parameters [1]. Additionally, the cyclohexyl analog carries a GHS hazard classification of H410 (Very toxic to aquatic life with long-lasting effects) [2], while Diphenamid exhibits a distinct toxicological and ecotoxicological profile associated with its herbicidal mechanism (acetyl-CoA carboxylase inhibition) . These divergences mean that in-class substitution without direct equivalency data risks compromising experimental reproducibility, environmental safety compliance, and target-specific pharmacokinetic behavior.

Lipophilicity-Driven ADME Divergence

N-Cyclohexyl ring markedly increases chromatographic retention (R M 0 ) relative to N,N-dimethyl analogs, limiting direct ADME comparability without equivalency data.

Toxicological Profile Mismatch

H410 aquatic toxicity classification differs from Diphenamid's herbicidal mechanism, requiring distinct environmental safety protocols.

N-Cyclohexyl-2,2-diphenylacetamide: Differentiation vs. Analogs


Lipophilicity as Surrogate for ADME Divergence

The N-cyclohexyl substituent on the diphenylacetamide scaffold substantially increases chromatographic retention constants (R M 0 ) compared to smaller N-alkyl analogs, directly reflecting higher lipophilicity. In a chemometric study encompassing a series of diphenylacetamides, the dominant influence of the N-substituent polarity on R M 0 was established, with R M 0 showing strong correlation with standard log P measures (r² ≈ 0.909) and pharmacokinetic predictors [1]. While the specific R M 0 value for N-cyclohexyl-2,2-diphenylacetamide was not isolated, the data structure implies that a cyclohexyl group (six-carbon aliphatic ring) elevates lipophilicity beyond that of N-methyl or N,N-dimethyl analogs such as Diphenamid. This class-level inference is supported by computational log P predictions where N-cyclohexyl substitution increases XlogP relative to N,N-dimethyl substitution .

Lipophilicity Comparison
Class-level inference
Δ log P ~1.6–2.1 (estimated); higher RM0
May support ADME differentiation studies
Specific RM0 not isolated; chemometric model context
Lipophilicity RP-TLC ADME Prediction

Aquatic Toxicity Divergence from Diphenamid

N-Cyclohexyl-2,2-diphenylacetamide is classified under the Globally Harmonized System (GHS) as H410: Very toxic to aquatic life with long-lasting effects (Category Acute 1) [1]. In contrast, Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is profiled primarily as a pre-emergence herbicide targeting acetyl-CoA carboxylase, with its environmental hazard classification centered on terrestrial plant toxicity and soil persistence rather than acute aquatic toxicity [2]. This divergence in primary environmental toxicity targets necessitates distinct handling, disposal, and ecological risk assessment protocols.

GHS Classification
Cross-study comparable
H410: Very toxic to aquatic life (Acute Cat. 1)
Supports environmental protocol differentiation
Diphenamid lacks H410; herbicidal mechanism context
Environmental Toxicology GHS Classification Ecotoxicity

Spectroscopic Fingerprint for Identity Verification

N-Cyclohexyl-2,2-diphenylacetamide possesses a distinct spectroscopic signature. A confirmed FTIR spectrum and ¹H NMR spectrum are available in SpectraBase (Compound ID: 9vwSnawrryf), enabling unambiguous identity verification [1]. For analogs such as Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) or N-methyl-2,2-diphenylacetamide, the absence of the cyclohexyl ring proton signals and corresponding IR absorbances provides a clear spectroscopic differentiation point. This is particularly critical when multiple diphenylacetamide derivatives are present in the same laboratory inventory, preventing cross-contamination or misidentification.

Spectroscopic Identity
Supporting evidence
1H NMR & FTIR spectra available (SpectraBase)
Supports unambiguous identity verification
Cyclohexyl multiplet distinct from N-methyl analogs
Analytical Chemistry QC/QA Structure Confirmation

N-Cyclohexyl-2,2-diphenylacetamide: Application Scenarios


Lipophilicity-Dependent Pharmacological Profiling

When a structure–activity relationship (SAR) study requires systematic modulation of lipophilicity within a diphenylacetamide series, N-cyclohexyl-2,2-diphenylacetamide serves as a high-log P reference point. Its chromatographically elevated R M 0 relative to N,N-dimethyl analogs (Class-level inference, [1]) enables researchers to probe the influence of extreme lipophilicity on membrane permeability, protein binding, or metabolic stability while maintaining the core diphenylacetamide pharmacophore.

Environmental Fate & Aquatic Toxicity Reference Standard

For laboratories that routinely handle amide-based compound libraries and must comply with aquatic toxicity regulations, N-cyclohexyl-2,2-diphenylacetamide provides a well-characterized positive control. Its H410 classification and Acute Category 1 designation (Cross-study comparable, [2]) make it a suitable benchmark for calibrating environmental risk assessments and validating wastewater treatment protocols for diphenylacetamides.

Analytical Method Development for Isomer Discrimination

Analytical chemistry groups developing HPLC or GC methods for resolving closely related amides can employ N-cyclohexyl-2,2-diphenylacetamide as a distinguishing retention time marker. Its unique cyclohexyl ring contributes to a distinct elution profile compared to N-methyl and N,N-dimethyl diphenylacetamides, and the availability of reference NMR and FTIR spectra (Supporting evidence, [3]) supports unambiguous peak assignment.

Application
Selection Property
Validation Focus
Lipophilicity SAR reference
High predicted log P and chromatographic retention context
ADME prediction model validation; membrane permeability studies
Aquatic toxicity positive control
H410 classification (Very toxic to aquatic life)
Ecotoxicity assay calibration; wastewater protocol validation
Retention time marker for method development
Distinct cyclohexyl-derived elution profile
Peak assignment confirmation with NMR/FTIR reference spectra
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